molecular formula C8H8BrNO4S B2708405 2-bromo-5-(methylsulfamoyl)benzoic Acid CAS No. 22361-62-2

2-bromo-5-(methylsulfamoyl)benzoic Acid

Cat. No.: B2708405
CAS No.: 22361-62-2
M. Wt: 294.12
InChI Key: FQWCLVBQBSWRKN-UHFFFAOYSA-N
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Description

“2-bromo-5-(methylsulfamoyl)benzoic Acid” is an organic compound with the molecular formula C8H8BrNO4S . It is a powder in physical form . The IUPAC name for this compound is 2-bromo-5-{[methoxy (methyl)amino]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) . This indicates the presence of a bromine atom, a methylsulfamoyl group, and a carboxylic acid group in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 324.15 . The melting point is between 16-17 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 2-Bromo-5-(methylsulfamoyl)benzoic Acid. For instance, the synthesis of cadmium (II) complexes derived from azo ligands, including structures related to this compound, has been explored for their potential in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021). Such studies underscore the relevance of this compound in the development of new antimicrobial agents.

Biological Activities

The derivatives of this compound have been evaluated for various biological activities. Research into bromophenol derivatives, including those related to this compound, has shown promising inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating conditions related to enzyme dysfunction (Bayrak et al., 2019). These findings suggest the compound's derivatives could be valuable in designing new therapeutic agents.

Material Science and Environmental Applications

In material science, the incorporation of sulfonated derivatives of benzoic acid, akin to this compound, into thin-film composite membranes has been explored for water treatment and dye separation, highlighting their utility in environmental applications (Liu et al., 2012). This research indicates the potential of such compounds in improving water purification technologies.

Pharmaceutical Development

The compound and its related structures have been studied for their roles in pharmaceutical development. For example, derivatives have been investigated for their Na+/H+ antiporter inhibitory activities, relevant in the context of cardiac ischemia and reperfusion injury treatments (Baumgarth, Beier, & Gericke, 1997). Such studies highlight the potential medical applications of this compound derivatives in cardiovascular disease management.

Properties

IUPAC Name

2-bromo-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWCLVBQBSWRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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